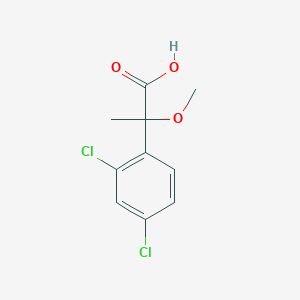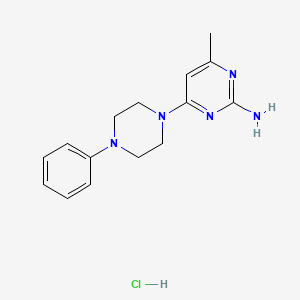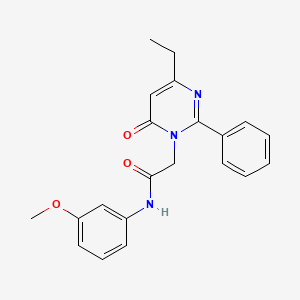
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dichlorophenylacetic acid” is an organic compound with the chemical formula Cl2C6H3CH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
A method for the determination of three phenoxyalkanoic acid herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), in blood was developed. The blood sample was diluted with 0.1 mol/L hydrochloric acid, and extracted by solid-phase extraction .Molecular Structure Analysis
The molecular formula of “2,4-Dichlorophenylacetic acid” is Cl2C6H3CH2CO2H . The molecular weight is 205.04 .Chemical Reactions Analysis
A method was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples. Due to the polar nature of the 2,4-D molecules, LC analysis was performed on a CN stationary phase by using acetonitrile and acidic water as mobile phase .Physical And Chemical Properties Analysis
The physical form of “2,4-Dichlorophenylacetic acid” is solid. It has a melting point of 129-131 °C (lit.) .Scientific Research Applications
Environmental Applications
Diclofenac’s presence in water bodies has raised environmental concerns. Research focuses on:
- Degradation and Removal : Investigating efficient methods to degrade diclofenac in water, including electrocatalytic reduction and electro-Fenton oxidation .
Chemical Synthesis and Catalysis
Diclofenac’s phenylboronic acid moiety enables its use in Suzuki–Miyaura cross-coupling reactions:
- Carbon–Carbon Bond Formation : It serves as an organoboron reagent, facilitating mild and functional group-tolerant coupling reactions .
Nitration Reactions
In a kinetic study, diclofenac derivatives were investigated for their nitration process:
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(15-2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJQUODBXFQTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)

![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
![2-(2-Methylphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2442900.png)